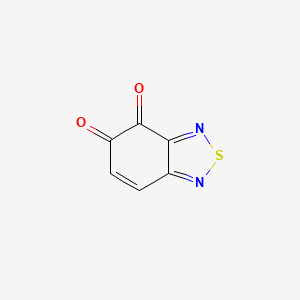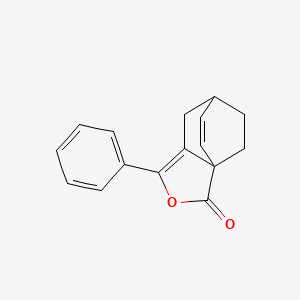![molecular formula C19H21N3O B14315995 N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine CAS No. 113242-30-1](/img/structure/B14315995.png)
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine typically involves the reaction of 2-phenylquinazolin-4-ol with N,N-dimethyl-3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
Uniqueness
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Propiedades
Número CAS |
113242-30-1 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(2-phenylquinazolin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C19H21N3O/c1-22(2)13-8-14-23-19-16-11-6-7-12-17(16)20-18(21-19)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |
Clave InChI |
IYPFGLILNVSZHP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
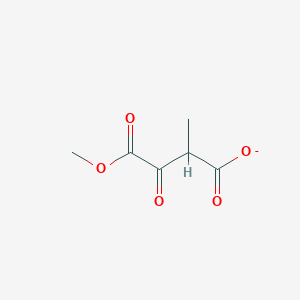
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
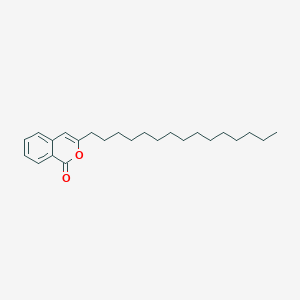
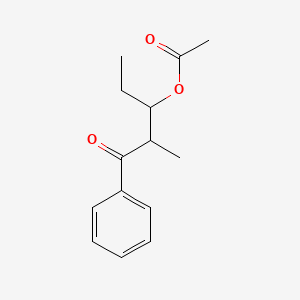
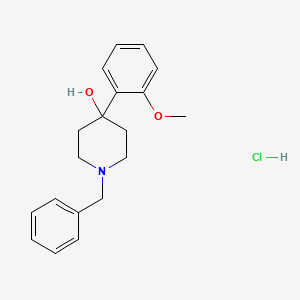
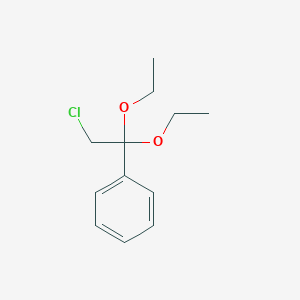
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)


